
N-cyclopentyl-2-(4-iodophenoxy)acetamide
Overview
Description
N-cyclopentyl-2-(4-iodophenoxy)acetamide is a chemical compound with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol. This compound belongs to the class of amides and is characterized by the presence of a cyclopentyl group, an iodophenoxy group, and an acetamide group.
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-iodophenoxy)acetamide typically involves the reaction of 4-iodophenol with cyclopentylamine and chloroacetyl chloride. The reaction conditions include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-cyclopentyl-2-(4-iodophenoxy)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Route Overview
Step | Description |
---|---|
1 | React cyclopentylamine with 4-iodophenoxyacetyl chloride. |
2 | Use triethylamine to neutralize hydrochloric acid formed. |
3 | Stir at room temperature to ensure complete conversion. |
4 | Purify via recrystallization or chromatography. |
Biological Activities
Research indicates that N-cyclopentyl-2-(4-iodophenoxy)acetamide exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. Inhibiting HO-1 can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
- Antiviral Properties : Compounds in this class have been explored for their efficacy against herpes viruses, including human cytomegalovirus and herpes simplex virus. They may work by targeting viral replication mechanisms .
- Metabolic Disorders : Research into acetamide derivatives has shown promise as glucokinase activators, which could be beneficial in treating conditions like diabetes and metabolic syndrome .
Case Study 1: Heme Oxygenase-1 Inhibition
A study published in the Journal of Medicinal Chemistry investigated various acetamide derivatives for their ability to inhibit HO-1. Among these, certain compounds demonstrated significant potency against cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .
Case Study 2: Antiviral Activity
In a patent application detailing novel antiviral compounds, this compound was included as a potential candidate for treating herpes virus infections due to its structural similarities with known antiviral agents .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-2-(4-iodophenoxy)acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of iodine.
N-cyclopentyl-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-cyclopentyl-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interactions with other molecules.
Biological Activity
N-cyclopentyl-2-(4-iodophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and an iodophenoxy moiety. The presence of iodine in the structure may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of various signaling pathways. For instance, they may interact with:
- Adenosine receptors : Compounds that target these receptors have shown promise in treating inflammation-related diseases .
- Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes, potentially influencing disease states.
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized based on several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have indicated potential selectivity towards certain cancer cell lines, suggesting it could be further explored as an anticancer agent.
- Receptor Modulation : Similar compounds have been noted for their ability to modulate receptor activity, which could lead to therapeutic applications in treating conditions like asthma or chronic obstructive pulmonary disease .
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Antimicrobial | Potential activity noted | |
Cytotoxicity | Selective against cancer cells | |
Receptor modulation | Interaction with adenosine receptors |
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds, providing insights that could be applicable to this compound:
- Antitumor Activity : A study highlighted the effectiveness of similar acetamides in inhibiting tumor growth in vitro, suggesting a pathway for further research into this compound's anticancer potential .
- Inflammation Models : Research on related compounds showed promising results in reducing inflammation markers in animal models, indicating that this compound could similarly impact inflammatory pathways .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds provide a framework for understanding how this compound might behave in biological systems .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-iodophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHVQWXUADJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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